4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
Description
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS: 1601465-06-8) is a tetraphenylethylene (TPE)-based ligand featuring two aldehyde groups. Its molecular formula is C₂₈H₂₀O₂ (molecular weight: 388.45 g/mol), and it exhibits a highly conjugated structure due to the rigid, non-planar TPE core . This compound is pivotal in synthesizing 1D covalent organic polymers (COPs) and aggregation-induced emission (AIE) materials. Its symmetry restricts polymerization to one dimension, enabling applications in electrocatalysis, such as oxygen reduction reactions (ORR) with 85.8% H₂O₂ selectivity and a turnover frequency (TOF) of 0.051 s⁻¹ .
Properties
IUPAC Name |
4-[1-(4-formylphenyl)-2,2-diphenylethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKVOHGHGXPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the diarylethene backbone of 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzaldehyde. A representative protocol involves the coupling of 1-(bromomethyl)-4-nitrobenzene with (4-formylphenyl)boronic acid under palladium catalysis. In a nitrogen-atmosphere Schlenk tube, PdCl₂(PPh₃)₂ (2 mol%) and PPh₃ (4 mol%) facilitate the reaction in a toluene/Na₂CO₃(aq) biphasic system at 70°C for 12 hours. Post-reaction workup includes celite filtration, ethyl acetate extraction, and silica gel chromatography, yielding the target compound as a yellowish solid.
Key variables impacting yield and selectivity include:
-
Catalyst loading : Increasing PdCl₂(PPh₃)₂ to 4 mol% marginally improves conversion but risks side-product formation.
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Solvent choice : Toluene outperforms dioxane in minimizing boronic acid decomposition, while THF accelerates reaction rates but reduces regioselectivity.
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Temperature : Reactions below 60°C result in incomplete conversion, whereas temperatures exceeding 80°C promote deboronation side reactions.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst (mol%) | PdCl₂(PPh₃)₂ (2) | Pd(OAc)₂/XPhos (4) | PdCl₂(PPh₃)₂ (4) |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 70 | 70 | 65 |
| Yield (%) | 73 | 68 | 61 |
Heck Coupling Adaptations
While less common, Heck-type couplings have been explored for constructing the diphenylethene motif. Utilizing 1,1-diphenylethene dihalides and 4-vinylbenzaldehyde precursors, Pd(OAc)₂/XPhos systems in DMAc at 100°C achieve moderate yields (45–55%). However, competing β-hydride elimination limits scalability, necessitating stringent anhydrous conditions.
McMurry Coupling Methodology
The McMurry reaction offers an alternative route by dimerizing 4-benzoylbenzaldehyde derivatives. Titanium(IV) chloride and zinc-copper couple mediate the reductive coupling in THF at 0°C, generating the central ethene bond. While this method circumvents palladium costs, stoichiometric Ti usage and challenging aldehyde preservation reduce practicality. Yields rarely exceed 40%, with significant byproduct formation from over-reduction or ketone enolization.
Wittig Reaction Approaches
The Wittig reaction, employing bis-ylides derived from 1,1-diphenyl-2-chloroethane, enables stepwise aldehyde installation. Reaction with 4-formylbenzaldehyde in dry DCM at −78°C produces the target compound in 58% yield after recrystallization (ethanol/dichloromethane, 2:1 v/v). While phosphonium ylides ensure chemoselectivity, moisture sensitivity and ylide instability necessitate rigorous inert-atmosphere techniques.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains indispensable for isolating this compound from coupling byproducts. Elution with dichloromethane/petroleum ether (1:1.5 v/v) achieves baseline separation (Rf = 0.19), while gradient elution (1–5% ethyl acetate in dichloromethane) resolves stereoisomeric impurities.
Recrystallization Protocols
Ethanol/dichloromethane (2:1 v/v) recrystallization enhances purity to >95%, as evidenced by sharp melting points (69–74°C). Slow cooling (−20°C, 12 h) minimizes solvent inclusion, producing X-ray-quality crystals for structural confirmation.
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.15 (d, J = 8.7 Hz, 4H, ArH), 7.56–7.45 (m, 8H, ArH), 4.15 (s, 2H, CH₂) |
| HRMS (ESI) | m/z 365.9520 [M+H]⁺ (calc. 365.9513) |
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki-Miyaura | 73 | 95 | High | $$$ |
| McMurry | 40 | 85 | Low | $$ |
| Wittig | 58 | 90 | Moderate | $$$$ |
The Suzuki-Miyaura approach excels in yield and scalability, albeit with higher catalyst costs. McMurry coupling, while atom-economical, suffers from impractical yields, whereas Wittig methodologies balance cost and efficiency for small-scale syntheses.
Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
Chemistry
Covalent Organic Frameworks (COFs):
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde acts as a ligand in the synthesis of COFs. These frameworks are essential for applications in catalysis, gas storage, and separation processes.
Table 1: Properties of COFs Synthesized with this compound
| Property | Value |
|---|---|
| Surface Area | High |
| Crystallinity | Excellent |
| Chemical Stability | High |
| Catalytic Activity | TOF = 0.051 s⁻¹ at 0.2 V |
Aggregation-Induced Emission (AIE):
This compound is utilized in the development of AIE materials due to its ability to enhance fluorescence upon aggregation. This property is crucial for applications in sensors and imaging.
Biology
Fluorescent Probes:
Research has shown that this compound can be employed in the design of fluorescent probes for biological imaging. Its AIE properties make it particularly effective in cellular environments.
Case Study:
A study demonstrated the use of this compound as a fluorescent probe to detect specific biomolecules in living cells, showcasing its potential in biomedical research.
Medicine
Drug Delivery Systems:
Research is ongoing into the use of this compound as a building block for drug delivery systems. Its aldehyde groups can facilitate conjugation with various therapeutic agents.
Potential Therapeutic Properties:
Investigations into the compound's biological activity have suggested potential anti-inflammatory and anticancer effects.
Industry
Intermediate in Organic Synthesis:
In industrial applications, this compound serves as an intermediate for synthesizing various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its ability to form highly conjugated systems. This conjugation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ethene Linkers
(a) (E)- and (Z)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
- Structure : The ethene linker shifts from the 1,1-diyl (target compound) to 1,2-diyl positions, altering symmetry and conjugation .
- Impact : The 1,2-diyl isomer lacks the symmetry required for 1D COPs, leading to different polymerization behaviors. For example, (E)-isomers form 2D/3D COFs (e.g., TPE-COF-III) with distinct porosity and catalytic properties .
- Synthesis : Prepared via Cu(II)-mediated cascade dehydrogenation of diphenylmethane precursors, yielding ~43% (E-isomer) and 27% (Z-isomer) .
(b) 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
Aldehyde-Based COF Monomers with Heteroatoms/Functional Groups
(a) 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
- Structure : Incorporates electron-deficient benzo-thiadiazole, enhancing charge separation in COFs .
- Applications : Used in photocatalytic COFs for solar energy conversion, contrasting with the TPE compound’s electrocatalytic focus.
(b) 4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
Flexible Linkers with Alkyl/Oxygen Chains
(a) S-M-1, S-M-2, S-M-3 (Alkoxy-Linked Dibenzaldehydes)
Comparative Analysis Table
Research Findings and Trends
- Symmetry vs. Dimensionality : The 1,1-diyl TPE compound’s symmetry directs 1D polymerization, whereas asymmetric analogues (e.g., 1,2-diyl) form higher-dimensional frameworks .
- Electron Modulation : Electron-deficient cores (e.g., benzothiadiazole) improve charge transport in COFs, while TPE-based COPs excel in selective electrocatalysis .
- Functionalization Potential: Boron- or amine-modified aldehydes enable post-synthetic tuning, a limitation in the rigid TPE system .
Biological Activity
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS Number: 1601465-06-8) is a compound known for its unique structural features and potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound consists of a tetraphenylethylene core with two aldehyde functional groups, contributing to its high conjugation and reactivity. Its molecular formula is , with a molecular weight of 388.45 g/mol. The structure allows for significant interactions in biological systems, particularly in the context of aggregation-induced emission (AIE) and electrocatalysis applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacteria and fungi.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation in biological models.
Antioxidant Activity
A study evaluated the antioxidant capacity of several aldehydes, including this compound. The results indicated a significant ability to reduce oxidative stress markers in vitro. The compound's structure contributes to its electron-rich nature, enhancing its free radical scavenging potential.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Ascorbic Acid | 15 | Free radical scavenging |
Antimicrobial Activity
In a series of tests against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound displayed notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
Anti-inflammatory Effects
In vivo studies using animal models have shown that the compound can significantly reduce paw edema induced by carrageenan. The percentage inhibition of paw thickness was measured at various time intervals post-administration.
| Time (hours) | Paw Thickness (mm) | % Inhibition |
|---|---|---|
| 0 | 5.0 | - |
| 1 | 4.0 | 20 |
| 3 | 3.0 | 40 |
| 6 | 2.5 | 50 |
Case Studies
Several case studies highlight the practical applications of this compound in biological research:
- Study on Antioxidant Mechanisms : A recent publication examined the role of various aldehydes in cellular models of oxidative stress. It was found that this compound significantly reduced markers of lipid peroxidation.
- Evaluation of Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested for their effectiveness against resistant strains of bacteria, showing promising results that warrant further investigation.
- Inflammation Models : Research involving inflammatory bowel disease models indicated that treatment with this compound led to reduced symptoms and inflammation markers in treated groups compared to controls.
Q & A
Q. How can membrane separation technologies enhance purification of this compound in large-scale research applications?
- Methodology : Evaluate nanofiltration membranes for solvent resistance and molecular weight cutoff (MWCO). Compare flux rates and selectivity using pressure-driven filtration systems, referencing CRDC subclass RDF2050104 for membrane design principles .
Key Considerations for Data Interpretation
- Theoretical Alignment : Link findings to existing frameworks (e.g., frontier molecular orbital theory for electronic behavior) to contextualize results .
- Methodological Rigor : Address reproducibility challenges by documenting environmental controls (e.g., humidity, light exposure) and instrument calibration .
- Contradiction Resolution : Use triangulation of data sources (experimental, computational, literature) to resolve discrepancies, emphasizing peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
